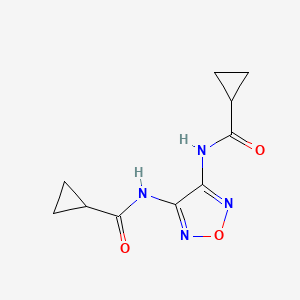
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms in its structure. N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has a unique molecular structure that makes it suitable for use in different scientific research applications.
Mecanismo De Acción
The exact mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is not well understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to induce apoptosis in cancer cells, while having minimal cytotoxic effects on normal cells. Furthermore, this compound has also been shown to exhibit promising fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been shown to exhibit promising anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its complex synthesis method, which can make it difficult to produce in large quantities. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields.
Direcciones Futuras
There are several future directions for the study of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields. Furthermore, the synthesis method of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide can be optimized to improve its efficiency and yield. Finally, more studies are needed to evaluate the safety and toxicity of this compound before it can be used in clinical settings.
Métodos De Síntesis
The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a multi-step process that involves the reaction of cyclopropane carboxylic acid with hydrazine hydrate to form 1,2,5-oxadiazole. This intermediate compound is then reacted with chloroacetyl chloride to form N,N'-1,2,5-oxadiazole-3,4-diyldichloroacetamide. Finally, this compound is treated with ammonia to form N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has also been investigated for its use as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-9(5-1-2-5)11-7-8(14-17-13-7)12-10(16)6-3-4-6/h5-6H,1-4H2,(H,11,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIXUHCEFXRLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NON=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7194486 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)


![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)
